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S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate

Flavor chemistry Sensory analysis Furan thioesters

S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate (also indexed as 2,5-dimethyl-3-thiofuroylfuran, CAS 55764-31-3 / 65505-16-0) is a sulfur-containing furoic acid thioester with the molecular formula C₁₁H₁₀O₃S and a molecular weight of 222.26 g/mol. It is listed as FEMA 3481 and JECFA 1071 and is internationally recognized as a synthetic flavoring agent for food use.

Molecular Formula C11H10O3S
Molecular Weight 222.26 g/mol
CAS No. 55764-31-3
Cat. No. B7824989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2,5-dimethylfuran-3-yl) furan-3-carbothioate
CAS55764-31-3
Molecular FormulaC11H10O3S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)SC(=O)C2=CC=CO2
InChIInChI=1S/C11H10O3S/c1-7-6-10(8(2)14-7)15-11(12)9-4-3-5-13-9/h3-6H,1-2H3
InChIKeyIHJDHYVSIRCWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2,5-Dimethylfuran-3-yl) Furan-3-carbothioate (CAS 55764-31-3) – Procurement-Relevant Identity and Baseline Profile


S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate (also indexed as 2,5-dimethyl-3-thiofuroylfuran, CAS 55764-31-3 / 65505-16-0) is a sulfur-containing furoic acid thioester with the molecular formula C₁₁H₁₀O₃S and a molecular weight of 222.26 g/mol [1]. It is listed as FEMA 3481 and JECFA 1071 and is internationally recognized as a synthetic flavoring agent for food use [2]. The compound presents as a clear yellow liquid, insoluble in water but miscible in ethanol, and is characterized by a coffee-like roasted meat aroma with hydrolysed vegetable-type flavor notes [3]. Its JECFA specification mandates a minimum assay of 98% [4].

Why Generic Substitution of S-(2,5-Dimethylfuran-3-yl) Furan-3-carbothioate Fails: The Flavor-Safety-Property Triad


Within the class of furan-based thioesters, compounds that share the furoic acid backbone can exhibit profoundly different odor profiles, safety margins, and physicochemical behaviours [1]. S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate carries a 2,5-dimethyl substitution pattern on the thiol-bearing furan ring, which distinguishes it from simpler analogs such as methyl 2-thiofuroate (onion/cabbage note) and 2-methyl-3-furanthiol derivatives (roasted meat but with far lower odor thresholds) [2]. The NOEL of 0.74 mg/kg bw/day derived from a 90-day rat study is specific to this substance and cannot be assumed for other furan carbothioates without equivalent toxicological data [3]. Procurement based solely on class membership therefore risks delivering an incorrect sensory profile, an unverified safety margin, or mismatched physical properties for the intended formulation.

Quantitative Differentiation Evidence for S-(2,5-Dimethylfuran-3-yl) Furan-3-carbothioate


Odor Profile Specificity: Coffee-Roasted Meat vs. Onion/Cabbage in Methyl 2-Thiofuroate

S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate delivers a coffee-like roasted meat aroma with hydrolysed vegetable-type character [1]. In contrast, the closest commercially available thioester analog, methyl 2-thiofuroate (FEMA 3311, JECFA 1083), is consistently described as having a fried/cooked onion, milky, creamy, and cabbage-like odor profile [2]. This sensory divergence is attributable to the substitution pattern: the target compound features a 2,5-dimethylfuran-3-yl thioester group, whereas methyl 2-thiofuroate is a simple S-methyl ester [3].

Flavor chemistry Sensory analysis Furan thioesters

Safety Margin Quantification: NOEL of 0.74 mg/kg bw/day and >1,000,000× Margin of Exposure

The JECFA 59th meeting established a NOEL of 0.74 mg/kg bw/day for S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate based on a 90-day dietary study in rats [1]. At the Maximised Survey-derived Daily Intake (MSDI) of 0.01 μg/capita/day (USA), the margin of safety exceeds 1,000,000-fold [2]. This margin is an order of magnitude greater than that calculated for structurally related sulfur-substituted furans such as 2-methyl-3-(methylthio)furan and 2-methyl-5-(methylthio)furan, which have margins of >10,000 relative to their respective NOELs [3]. Importantly, the NOEL for this compound was used as a toxicological reference point for the safety evaluation of methyl thiofuroate (JECFA 1083), reflecting the assumption of metabolic similarity through hydrolysis to common intermediates [4].

Toxicology Safety evaluation Flavor ingredient risk assessment

Lipophilicity and Volatility: logP of 3.23 vs. Furfuryl Thioformate (logP 1.55) Driving Differential Flavor Partitioning

The octanol-water partition coefficient (logP) for S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate is reported as 3.23 , indicating moderate lipophilicity that favours partitioning into fat phases and retention during thermal processing. In contrast, furfuryl thioformate (JECFA 1073), another coffee-nuanced sulfur-substituted furan flavoring, has a logP of approximately 1.55 , making it substantially more hydrophilic. The boiling point also differs notably: the target compound boils at 79–83°C at 0.7 mm Hg [1], whereas methyl 2-thiofuroate boils at approximately 63°C at 2 mm Hg . The combination of higher logP and higher boiling point under reduced pressure suggests differential behaviour in fat-containing versus aqueous food matrices.

Physicochemical properties Flavor release logP partitioning

Purity Specification and Quality Control: JECFA Minimum Assay of 98% with Validated IR/NMR Identity Testing

The JECFA specification for S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate mandates a minimum assay of 98%, with identity confirmation by IR and NMR spectroscopy [1]. By comparison, the structurally related S-(2-methyl-3-furanyl) ethanethioate (FEMA 3973, JECFA 1069) carries a minimum assay specification of only 92%, with documented secondary components including cis- and trans-2-methyl-3-tetrahydrofuranthiol acetate [2]. For furfuryl thioformate, commercial suppliers report purity of ≥97% to 99.9% depending on grade, but JECFA specification details for that compound do not include the same explicit spectroscopic identity test requirements . The target compound's higher specification threshold and rigorous identity testing reduce the risk of batch-to-batch variability and off-odor contributions in sensitive flavor formulations.

Quality control Specification compliance Procurement standards

FEMA GRAS Usage Levels: Maximum 0.20 ppm in Meat Products, Gravies, and Soups vs. In-Class Alternatives with Broader or Narrower Ranges

The FEMA GRAS 10 publication establishes usage levels for S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate at an average usual level of 0.20 ppm (maximum) in baked goods, gravies, meat products, and soups [1]. In contrast, methyl 2-thiofuroate (FEMA 3311) has reported usage levels that extend to a broader range of food categories including cheese, coffee, onion, milk, and strawberry flavors, with typical usage of 0.50–5.00 ppm depending on application [2]. The more focused category assignment for the target compound reflects the specificity of its sensory contribution and the FEMA Expert Panel's judgment on appropriate use contexts. The MSDI values further differentiate the compounds: the target compound has MSDI-EU of 0.012 μg/capita/day and MSDI-USA of 0.01 μg/capita/day [3], whereas methyl 2-thiofuroate has MSDI-USA of 0.02 μg/capita/day, suggesting approximately double the production volume or broader application scope [4].

Usage levels GRAS Food formulation Regulatory compliance

Best Research and Industrial Application Scenarios for S-(2,5-Dimethylfuran-3-yl) Furan-3-carbothioate


Savory Flavor Formulation: Coffee-Notes and Roasted Meat Profiles

This compound is the preferred choice when a savory flavor formulation requires a dominant coffee-like roasted meat note with hydrolysed vegetable undertones. Evidence from JECFA organoleptic specifications [1] and FEMA GRAS usage guidance [2] supports its targeted use at maximum 0.20 ppm in gravies, meat products, and soups. Methyl 2-thiofuroate, by contrast, would introduce an undesirable alliaceous/cabbage note, fundamentally altering the target profile.

High-Margin-of-Safety Flavor Ingredient for Regulatory-Sensitive Markets

With a NOEL of 0.74 mg/kg bw/day and a margin of safety exceeding 1,000,000 relative to current MSDI-based intake estimates [3], this compound provides exceptional toxicological conservatism. It is suitable for procurement in markets with stringent regulatory oversight (EU, USA, Codex jurisdictions) where safety documentation requirements are increasingly demanding, as confirmed by EFSA FGE.67Rev3 and JECFA 59th meeting conclusions [4].

Fat-Rich Food Matrix Flavoring: Superior logP-Driven Partitioning

The logP of 3.23 predicts preferential partitioning into lipid phases , making this compound particularly effective in fat-rich matrices such as processed meats, sausages, and oil-based gravies. In such applications, more hydrophilic alternatives like furfuryl thioformate (logP ~1.55) may exhibit premature aroma loss during thermal processing or inadequate flavour retention over shelf life.

Analytical Reference and Quality Control Standardization

The JECFA full specification with a minimum assay of 98% and mandated IR/NMR identity testing [5] enables this compound to serve as a reliable analytical reference standard for method development, batch release testing, and regulatory compliance verification. This level of specification rigour exceeds that available for several in-class analogs and supports its use in accredited laboratory environments.

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